Ido1-IN-2
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Overview
Description
Ido1-IN-2 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a pivotal role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and chronic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Ido1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ido1-IN-2 has a wide range of scientific research applications, including:
Cancer Research: As an IDO1 inhibitor, this compound is used to study the role of tryptophan metabolism in tumor immune evasion and to develop new cancer immunotherapies
Immunology: It is used to investigate the mechanisms of immune regulation and to develop treatments for autoimmune diseases and chronic infections
Neuroscience: This compound is used to study the kynurenine pathway’s role in neurodegenerative diseases and to develop potential therapeutic interventions
Drug Development: It serves as a lead compound for developing new IDO1 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Ido1-IN-2 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine. This leads to increased tryptophan levels and decreased kynurenine levels, which in turn modulate immune responses. The inhibition of IDO1 affects various molecular targets and pathways, including the suppression of T-cell activity and the activation of regulatory T cells and myeloid-derived suppressor cells .
Comparison with Similar Compounds
Similar Compounds
Epacadostat: Another IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Navoximod: An IDO1 inhibitor that has been evaluated in clinical trials for cancer therapy.
Indoximod: A tryptophan mimetic that modulates the immune response by inhibiting IDO1
Uniqueness of Ido1-IN-2
This compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown promising results in preclinical studies, demonstrating potent inhibition of IDO1 and favorable safety profiles .
Properties
Molecular Formula |
C15H17FN6O4 |
---|---|
Molecular Weight |
364.33 g/mol |
IUPAC Name |
2-[[4-[N'-[(7S)-4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C15H17FN6O4/c16-9-2-1-8-5-11(10(8)6-9)19-15(20-25)13-14(22-26-21-13)18-7-12(24)17-3-4-23/h1-2,6,11,23,25H,3-5,7H2,(H,17,24)(H,18,22)(H,19,20)/t11-/m0/s1 |
InChI Key |
OLPQNOYGDGMZSU-NSHDSACASA-N |
Isomeric SMILES |
C1[C@@H](C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
Origin of Product |
United States |
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